molecular formula C10H10N4O B13428233 2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-ol

2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-ol

Cat. No.: B13428233
M. Wt: 202.21 g/mol
InChI Key: RFNZYGUYHZTNSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-ol is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methyl group and a pyrazine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-ol typically involves multi-step reactions. One common method includes the condensation of 4-pyrazolecarboxylic acid with benzyl alcohol in the presence of 1-ethyl-3-(3-dimethylpropylamine) carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) to form an intermediate . This intermediate is then subjected to further reactions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: mCPBA, hydrogen peroxide (H2O2)

    Reducing Agents: NaBH4, lithium aluminum hydride (LiAlH4)

    Solvents: Ethanol, methanol, dichloromethane (DCM)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-ol primarily involves its role as a glucokinase activator. Glucokinase is an enzyme that regulates glucose homeostasis by catalyzing the conversion of glucose to glucose-6-phosphate . The compound binds to glucokinase and induces a conformational change that enhances its activity, thereby increasing glucose uptake and utilization.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activity. Its ability to selectively activate glucokinase with reduced risk of hypoglycemia makes it a promising candidate for therapeutic applications .

Properties

IUPAC Name

2-methyl-4-(5-methylpyrazin-2-yl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-6-4-12-9(5-11-6)8-3-10(15)14-7(2)13-8/h3-5H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNZYGUYHZTNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C2=CC(=O)NC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.